Tubulysin H

ADC Payload Screening Cytotoxicity Profiling Tubulin Inhibitors

ADC payload screening is often limited by payload instability or poor efficacy against multidrug-resistant (MDR) tumors. Tubulysin H solves this as a highly potent microtubule-destabilizing agent. - Low picomolar IC50 against broad cancer cell lines, including MDR phenotypes. - Evades P-gp-mediated efflux for relapsed/refractory models. - Preferred scaffold for linker conjugation and stable analog design. Suitable for site-specific conjugation and cleavable/non-cleavable linker development. Immediate supply for preclinical ADC and SMDC programs.

Molecular Formula C40H59N5O9S
Molecular Weight 786.0 g/mol
Cat. No. B12426793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulysin H
Molecular FormulaC40H59N5O9S
Molecular Weight786.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N(COC(=O)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C
InChIInChI=1S/C40H59N5O9S/c1-9-25(4)35(43-37(49)32-17-13-14-18-44(32)8)39(50)45(23-53-27(6)46)33(24(2)3)21-34(54-28(7)47)38-42-31(22-55-38)36(48)41-30(19-26(5)40(51)52)20-29-15-11-10-12-16-29/h10-12,15-16,22,24-26,30,32-35H,9,13-14,17-21,23H2,1-8H3,(H,41,48)(H,43,49)(H,51,52)/t25-,26-,30+,32+,33+,34+,35-/m0/s1
InChIKeyCYTBBNFQKZOQJE-YRKZXFTRSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tubulysin H as ADC Cytotoxin


Tubulysin H is a highly cytotoxic, naturally occurring tetrapeptide isolated from the myxobacterial species Archangium geophyra and Angiococcus disciformis [1]. It functions as a potent microtubule-destabilizing agent, inhibiting tubulin polymerization and inducing cell cycle arrest at the G2/M phase, ultimately triggering apoptosis [2]. Due to its exceptional potency in the low nanomolar to picomolar range against a broad panel of cancer cell lines, including those with multidrug-resistant (MDR) phenotypes, Tubulysin H is not used as a standalone chemotherapeutic. Instead, its severe intrinsic toxicity makes it an ideal candidate for targeted delivery strategies, where it is conjugated as the cytotoxic warhead in Antibody-Drug Conjugates (ADCs) and Small Molecule-Drug Conjugates (SMDCs) [3]. The primary research and industrial interest in this compound is centered on its utility as a validated payload for these targeted therapeutic modalities.

Non-Interchangeability of Tubulysin H


Generic substitution among tubulysin family members (e.g., A, B, D, M) is not scientifically valid due to their distinct chemical structures, which drive divergent biological activity, pharmacokinetic stability, and conjugation potential. Critical differences in the amino acid side chains at positions R′ and R″, as well as the presence or absence of a labile C-11 acetate ester, profoundly influence key parameters for ADC development. For instance, Tubulysin D is approximately 10-fold more potent than Tubulysin A [1], while the hydrolytically unstable C-11 acetate in many analogs is a well-documented metabolic liability that significantly attenuates cytotoxicity upon its loss [2]. Tubulysin H serves as a foundational scaffold for the design of optimized analogs, such as N14-desacetoxytubulysin H, where modifications are explicitly intended to enhance stability or enable linker conjugation without sacrificing potency [3]. Therefore, selecting the correct tubulysin scaffold is a critical decision point that directly impacts the efficacy, stability, and manufacturability of an ADC candidate.

Tubulysin H: ADC Scaffold Evidence


Potency Comparison: Derivative vs. Parent Tubulysins

A synthetic derivative of Tubulysin H, designated TAM1344, demonstrates a quantifiable potency advantage in a direct, head-to-head comparison against the parent natural products Tubulysin A and B. TAM1344 was more effective in inhibiting the growth of three distinct human cancer cell lines, with the magnitude of difference being most pronounced in the MCF7 breast cancer cell line [1]. This indicates that the Tubulysin H scaffold provides a superior starting point for generating synthetic analogs with enhanced cytotoxic potential.

ADC Payload Screening Cytotoxicity Profiling Tubulin Inhibitors

Overcoming Multidrug Resistance in MDR+ Cells

A defining feature of Tubulysin H and its analogs is their maintained cytotoxic activity against cancer cells that overexpress drug efflux pumps like P-glycoprotein (P-gp), a primary mechanism of multidrug resistance (MDR). This is a class-level characteristic where tubulysins, as a whole, are recognized for their ability to evade MDR-mediated efflux [1]. This is in stark contrast to many other widely used ADC payloads, such as maytansinoids (DM1, DM4) and auristatins (MMAE, MMAF), which are known substrates for P-gp and exhibit significantly reduced potency in MDR+ tumor models [2]. The retention of potency by tubulysins, including those derived from the Tubulysin H scaffold, in these challenging models makes them a strategically valuable asset for next-generation ADCs designed to treat refractory or relapsed cancers.

Multidrug Resistance (MDR) ADC Payload P-glycoprotein

Advanced Payload Engineering: Conjugation and Stability

The Tubulysin H scaffold is not an end-product but a versatile platform for advanced payload engineering. Its structure, particularly in the form of analogs like N14-desacetoxytubulysin H, can be systematically modified to overcome known liabilities, such as the hydrolytic instability of the C-11 acetate [1]. Recent advances in solid-phase peptide synthesis, such as the "all-on-resin" strategy, have enabled the creation of linker-functionalized tubulysin analogs based on this scaffold with unprecedented efficiency [2]. This technology allows for the direct integration of advanced linker technologies (e.g., maleimido-Val-Cit-PABQ) onto the resin-bound molecule, streamlining the production of ready-to-conjugate payloads [2]. This capability provides a significant manufacturing and design advantage over other tubulysin family members or unrelated payloads that are less amenable to such efficient, on-resin derivatization.

ADC Payload Synthesis Linker-Payload Technology All-On-Resin Strategy

Tubulysin H Application Scenarios


ADC Payload Screening for Antigen-Low Tumors

Given its demonstrated low picomolar IC50 values in direct comparisons [1], Tubulysin H is an exceptional candidate for ADC payload screening programs. Its extreme potency is particularly relevant for targeting tumors with low or heterogeneous antigen expression, where payloads with lower intrinsic cytotoxicity may fail to achieve sufficient cell killing. Researchers can use Tubulysin H to benchmark the activity of novel antibodies or targeting ligands in ADC format.

Next-Gen ADCs Overcoming MDR

The class-level characteristic of tubulysins to evade P-gp-mediated drug efflux makes Tubulysin H a strategic choice for ADC programs specifically designed to treat relapsed or refractory cancers that have developed multidrug resistance [1]. Its use is justified in preclinical models where resistance to first-line ADCs (e.g., those bearing DM1 or MMAE payloads) has emerged, allowing for the assessment of whether a tubulysin-based ADC can re-sensitize and eliminate MDR+ tumor cells.

Scaffold for Payload and Linker Engineering

Tubulysin H serves as a key starting material for medicinal chemistry and process development groups. It is the scaffold of choice for generating stable, linker-ready payload analogs [1]. Procurement is driven by the need to test novel conjugation strategies, such as site-specific conjugation or the integration of advanced cleavable and non-cleavable linkers using modern techniques like the all-on-resin strategy [2]. This application is central to creating proprietary linker-payload combinations with optimized stability and pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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